(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, substituted with bromine, fluorine, and chlorine atoms, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. This can be achieved through the reaction of an appropriate thioamide with a halogenated ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the bromine, fluorine, or chlorine positions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated reagents for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered substituents .
Scientific Research Applications
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Disilanes: Organosilicon compounds with unique electronic properties.
Tetrachloromethane: A halogenated compound with different chemical properties .
Uniqueness
(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its complex structure and the presence of multiple halogen substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H16BrClFNO3S |
---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H16BrClFNO3S/c25-18-6-9-21(31-14-16-2-1-3-20(27)10-16)17(11-18)12-22-23(29)28(24(30)32-22)13-15-4-7-19(26)8-5-15/h1-12H,13-14H2/b22-12- |
InChI Key |
MHGAZRAZZTYGOW-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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